2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine
Description
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine (IUPAC name), commonly known as Triton™ X-100, is a nonionic surfactant widely used in biochemical and industrial applications. Its structure comprises a hydrophobic branched alkyl chain (2,4,4-trimethylpentan-2-yl) attached to a phenoxy group, linked to a hydrophilic polyethoxy ethanol chain. Key properties include:
- Molecular formula: C₁₆H₂₆O₂ (simplified as 4-(C₈H₁₇)C₆H₄(OCH₂CH₂)ₙOH, where n ≈ 10) .
- Molecular weight: 250.38–646.86 g/mol (varies with ethoxy chain length) .
- Solubility: Miscible in water and organic solvents like chloroform .
- Applications: Membrane lysis, protein solubilization, virus inactivation, and as a green extraction solvent in cloud point extraction .
Its molar absorptivity (12,922 L·mol⁻¹·cm⁻¹) and low detection limits (LOD: 1.283 mg/L) make it effective in spectrophotometric analysis . At pH 7, it remains neutral but exhibits ionizable properties under alkaline conditions, influencing adsorption mechanisms in environmental applications .
Properties
Molecular Formula |
C16H29NO2 |
|---|---|
Molecular Weight |
267.41 g/mol |
IUPAC Name |
azane;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2.H3N/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17;/h6-9,17H,10-12H2,1-5H3;1H3 |
InChI Key |
SYOJYVAJBYHRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO.N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenolic Intermediates
The most widely reported method involves alkylation of 4-(2,4,4-trimethylpentan-2-yl)phenol with 2-chloroethanol derivatives.
Base-Mediated Etherification
A representative procedure from Thieme Connect (2025) employs potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) in methanol at room temperature:
-
Reagents :
-
4-(2,4,4-Trimethylpentan-2-yl)phenol (1.0 equiv)
-
2-Chloroethanol (3.0 equiv)
-
K₂CO₃ (1.0 equiv), Na₂CO₃ (3.0 equiv)
-
Methanol (2.5 mL per 0.5 g substrate)
-
-
Procedure :
-
Reactants and bases are stirred in methanol for 12–24 hours.
-
The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate gradient).
-
Mechanistic Insight : K₂CO₃ activates the phenolic oxygen, enabling nucleophilic displacement of chloride from 2-chloroethanol. Na₂CO₃ suppresses over-alkylation by moderating reactivity.
Reductive Amination of Ethanolamine Derivatives
An alternative route from Pharmaceuticals (2023) couples pre-formed 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol with amines via reductive amination:
T3P-Promoted Coupling
-
Reagents :
-
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Propylphosphonic anhydride (T3P®, 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Tetrahydrofuran (THF, 5 mL per mmol)
-
-
Procedure :
-
The alcohol and amine are dissolved in THF, followed by sequential addition of DIPEA and T3P.
-
The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with dichloromethane.
-
Purification employs flash chromatography (hexane/ethyl acetate).
-
Advantages : T3P minimizes racemization and enhances coupling efficiency compared to traditional carbodiimides.
Catalytic and Solvent Optimization
Palladium-Catalyzed Hydrogenation
For intermediates requiring double bond reduction, 10% palladium on carbon (Pd/C) under hydrogen atmosphere is standard:
Solvent Effects
-
Polar aprotic solvents (DMF, THF) improve solubility of hydrophobic intermediates but complicate purification.
-
Methanol balances reactivity and cost in base-mediated alkylations.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Surfactant Applications
One of the primary uses of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol amine is as a nonionic surfactant. Its surfactant properties make it effective in:
- Detergency : It is used in formulations for cleaning products due to its ability to lower surface tension and enhance wetting properties.
- Emulsification : The compound acts as an emulsifier in various formulations, aiding in the stabilization of mixtures containing oil and water.
Case Study : In a study conducted on cleaning formulations, the addition of this compound significantly improved the cleaning efficiency of surfactants when applied to oily stains.
Pharmaceutical Applications
The compound also finds applications in the pharmaceutical industry:
- Drug Delivery Systems : Its amphiphilic nature allows it to be utilized in drug delivery systems where it can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Case Study : Research has shown that formulations containing this compound can enhance the absorption of poorly soluble drugs in gastrointestinal models.
Agricultural Uses
In agriculture, this compound serves as an adjuvant in pesticide formulations:
- Pesticide Formulations : It enhances the efficacy of pesticides by improving their spreadability and adhesion on plant surfaces.
Case Study : Trials have indicated that adding this compound to herbicide formulations resulted in improved weed control efficacy compared to formulations without it.
Industrial Applications
The compound is also utilized in various industrial applications:
- Coatings and Paints : It acts as a dispersing agent in coatings and paints, improving the stability and performance of pigment dispersions.
Case Study : In industrial paint formulations, the incorporation of this compound led to enhanced gloss and durability of the final product.
Mechanism of Action
The mechanism of action of 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The branched alkyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Nonionic Surfactants with Varied Alkyl/Ethoxy Chains
Triton™ X-100 vs. IGEPAL™ CA-630 vs. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Key Differences :
- Triton X-100 and IGEPAL CA-630 are chemically identical but differ in commercial branding .
- The ethoxylated variant (C₁₈H₃₀O₃) has an extended ethoxy chain, enhancing hydrophilicity but reducing membrane penetration efficiency .
Triton™ X-100 vs. Nonylphenoxypolyethoxylethanol (NP-40)
Performance Insight :
NP-40’s linear alkyl chain increases micelle size but reduces solubilization efficiency for hydrophobic proteins compared to Triton X-100 .
Ionic Surfactants
Triton™ X-100 vs. Sodium Dodecyl Sulfate (SDS) vs. Benzethonium Chloride
Functional Contrast :
Phenoxyethanol Derivatives in Drug Design
Triton™ X-100 vs. Boronic Acid Inhibitors
Mechanistic Insight : While Triton X-100 modifies physical membrane properties, boronic acid derivatives target enzymatic activity, demonstrating higher specificity in antifungal applications .
Biological Activity
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine, commonly referred to as a derivative of phenolic compounds, is notable for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article synthesizes available research findings on its biological activities, including its effects on human health and the environment.
The compound has the following chemical properties:
- Molecular Formula : C21H34O2
- Molecular Weight : 318.49 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 592.8 °C at 760 mmHg
- Flash Point : 258.6 °C
These properties suggest a stable compound with potential applications in various industrial processes.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. For instance, studies have shown that phenolic compounds can act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin . This inhibition can have implications for conditions like Parkinson's disease and depression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against human MAO B (IC50 < 50 nM), highlighting its potential as a therapeutic agent . Moreover, it has been utilized in assays for cell lysis due to its surfactant properties, which facilitate the extraction of nucleic acids from cells .
Neuropharmacological Effects
One study focused on the neuropharmacological effects of similar phenolic compounds on animal models. The results indicated that these compounds could enhance dopamine levels in the brain by inhibiting MAO B activity. This suggests potential applications in treating neurodegenerative diseases .
Environmental Impact
The environmental toxicity of phenolic compounds has also been assessed. The compound is noted for causing severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects . This raises concerns regarding its use and disposal in industrial applications.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine with high yield and minimal by-products?
- Methodological Answer : Synthesis optimization requires careful control of solvent polarity, temperature, and catalysts. For analogous amine-containing compounds, ethanol or dichloromethane are preferred solvents due to their ability to dissolve polar intermediates while stabilizing reactive groups. Catalysts such as acetic acid (0.1–1% v/v) can accelerate imine or amide bond formation. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization, and yields can be improved by maintaining temperatures between 60–80°C .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for elucidating the amine and phenoxy groups. H NMR can resolve the ethylenic protons adjacent to the hydroxyl group, while C NMR identifies quaternary carbons in the trimethylpentane moiety. Infrared (IR) spectroscopy confirms hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. A C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can separate impurities. For quantitative assessment, calibrate against a certified reference standard and validate via spiked recovery experiments (targeting ≥98% purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?
- Methodological Answer : Discrepancies often arise from variability in cell line sensitivity, assay conditions, or metabolite interference. Standardize protocols by using isogenic cell lines, controlling for passage number, and normalizing data to vehicle-treated controls. Pharmacokinetic studies (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS) can quantify intracellular concentrations to correlate bioactivity with exposure levels .
Q. What methodologies are recommended for studying the environmental fate and degradation products of this compound in aquatic systems?
- Methodological Answer : Environmental fate studies should follow the INCHEMBIOL framework:
- Phase 1 : Determine physicochemical properties (e.g., logP, water solubility) via shake-flask experiments.
- Phase 2 : Simulate biodegradation using OECD 301F (aqueous aerobic conditions) and analyze metabolites via LC-high-resolution MS.
- Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .
Q. How can the compound’s potential interactions with neurological receptors be systematically investigated?
- Methodological Answer : Use competitive radioligand binding assays against serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Prepare brain homogenates from Sprague-Dawley rats, incubate with tritiated ligands (e.g., H-ketanserin for 5-HT), and quantify displacement using scintillation counting. Validate findings with in silico docking studies (e.g., AutoDock Vina) to predict binding affinities .
Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?
- Methodological Answer : Oxidative degradation can be minimized by storing samples in amber vials under inert gas (argon or nitrogen) at −20°C. Add antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) to formulations. Monitor stability via accelerated aging tests (40°C/75% relative humidity for 6 months) and track degradation products using ultra-performance LC (UPLC) with photodiode array detection .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address inconsistencies in reported solubility profiles of this compound?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or solvent impurities. Characterize crystalline forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Replicate solubility tests in USP-grade solvents (e.g., water, ethanol, DMSO) under controlled humidity (40–60%) and temperature (25°C). Cross-validate using nephelometry for turbidity endpoints .
Experimental Design Considerations
Q. What statistical approaches are optimal for dose-response studies involving this compound?
- Methodological Answer : Use a factorial design to test multiple concentrations (e.g., 0.1–100 µM) and exposure durations (24–72 hours). Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. For high-throughput screens, employ Bayesian hierarchical models to account for plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
